molecular formula C24H17FN2O3 B2953932 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-22-3

3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2953932
CAS No.: 892420-22-3
M. Wt: 400.409
InChI Key: GHBPDMKKLBKZJE-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuropyrimidine core substituted with a benzyl group at position 3 and a 4-fluorobenzyl group at position 1. This structure combines a pyrimidine-2,4-dione moiety condensed with a benzofuran ring, a configuration known for modulating electronic properties and biological activity .

Properties

CAS No.

892420-22-3

Molecular Formula

C24H17FN2O3

Molecular Weight

400.409

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

GHBPDMKKLBKZJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . The reaction is usually carried out at temperatures between 40-50°C in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its benzofuropyrimidine core and substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Applications Reference
3-Benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Benzofuro[3,2-d]pyrimidine 3-benzyl, 1-(4-fluorobenzyl) Antiviral (inferred)
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 1-(4-tert-butylbenzyl) Herbicidal, antiviral (e.g., AZT analogs)
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 3-isopropyl, 2-(4-methoxyphenoxy) Not specified (structural analog)
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine 3-(2,4-difluorophenyl) Discontinued (structural analog)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Piperidine-linked substituent Anti-mycobacterial (e.g., tuberculosis)

Key Observations :

  • Core Structure: Benzofuropyrimidine derivatives (e.g., the target compound) exhibit planar aromatic systems, enhancing π-π stacking with biological targets compared to pyrimidine-2,4-dione or thienopyrimidine analogs .
  • Substituent Effects: The 4-fluorobenzyl group in the target compound likely improves metabolic resistance over non-halogenated analogs (e.g., 1-(4-tert-butylbenzyl) derivatives) .
  • Electronic Properties : Frontier molecular orbital (FMO) analysis of pyrido[2,3-d]pyrimidine-2,4-dione analogs shows that HOMO localization on the aromatic ring correlates with herbicidal activity, suggesting the benzofuropyrimidine core in the target compound may similarly influence bioactivity .

Biological Activity

3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to a class of benzofuro-pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H16FN2O2\text{C}_{19}\text{H}_{16}\text{F}\text{N}_2\text{O}_2

This structure comprises a benzofuro moiety fused with a pyrimidine ring, which is essential for its biological activity. The presence of fluorine in the 4-position of the benzyl group enhances its pharmacological properties.

Anticancer Activity

Research has indicated that benzofuro-pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Mechanism : The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce inflammation markers in vitro:

  • Inflammatory Models : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Results : Decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Findings : The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Activity TypeCell Line/ModelConcentration TestedResult
AnticancerA43110 µM70% inhibition of proliferation
Anti-inflammatoryMacrophages5 µM50% reduction in TNF-alpha
AntimicrobialStaphylococcus aureus20 µg/mLMIC = 5 µg/mL

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzofuro-pyrimidines. The specific compound was tested against multiple cancer cell lines and showed promising results in reducing cell viability through apoptosis induction.
  • Case Study on Anti-inflammatory Properties :
    • Research conducted by Hashimoto et al. demonstrated that similar derivatives were effective in reducing inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

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